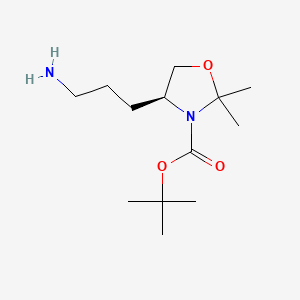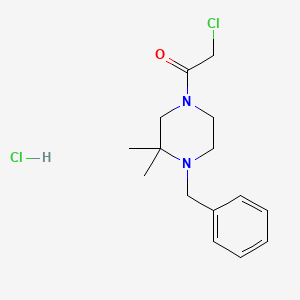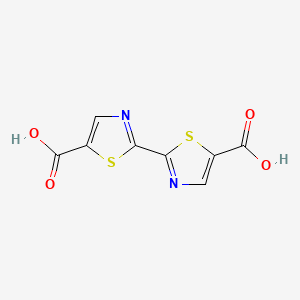
tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as TBC, is an organic compound with a wide range of applications in the scientific research, pharmaceutical, and food industries. It is a chiral compound with a unique structure and properties, which makes it ideal for a variety of uses.
科学的研究の応用
Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as an inhibitor of enzyme activity, as a chiral selector in chromatography, and as a catalyst in the synthesis of polymers. It is also used as a ligand in the synthesis of metal complexes and as a substrate in the synthesis of peptides.
作用機序
Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound, which means it has two distinct forms, or enantiomers. The two enantiomers of this compound interact differently with other molecules, which enables them to be used as chiral selectors in chromatography. This compound can also be used to inhibit the activity of enzymes, such as proteases and lipases, by binding to the active site and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and lipases. It has also been shown to have a protective effect against oxidative stress and to reduce inflammation. In addition, it has been shown to have an analgesic effect and to reduce the risk of certain cancers.
実験室実験の利点と制限
The use of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to store and handle in the lab. It is also a relatively inexpensive compound, which makes it suitable for use in experiments on a budget. However, it is important to note that this compound is a chiral compound, which means that the two enantiomers of the compound may have different effects on the experiment.
将来の方向性
The use of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in scientific research is an area of ongoing study. Possible future directions include further investigation into the biochemical and physiological effects of this compound, development of new methods for synthesizing this compound, and exploration of new applications for this compound in scientific research. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and therapies.
合成法
Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is synthesized through a four-step process. The first step involves the reaction of tert-butyl alcohol with an amine, such as ethylamine, to form a tert-butyl amide. The second step involves the reaction of the tert-butyl amide with an aldehyde, such as formaldehyde, to form a tert-butyl aldehyde. The third step involves the reaction of the tert-butyl aldehyde with an acid, such as acetic acid, to form a tert-butyl ester. The final step involves the reaction of the tert-butyl ester with an amine, such as ethylamine, to form this compound.
特性
IUPAC Name |
tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9,14H2,1-5H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBARUFBUUGKQL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)

![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)

![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)

![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
